molecular formula C11H16BrNO B12074882 5-(3-Bromophenoxy)pentan-1-amine

5-(3-Bromophenoxy)pentan-1-amine

Cat. No.: B12074882
M. Wt: 258.15 g/mol
InChI Key: GAIGDWVVDOWCRZ-UHFFFAOYSA-N
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Description

5-(3-Bromophenoxy)pentan-1-amine is an organic compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol This compound is characterized by the presence of a bromophenoxy group attached to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenoxy)pentan-1-amine typically involves the reaction of 3-bromophenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 5-(3-bromophenoxy)pentane. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenoxy)pentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, phenoxy derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Bromophenoxy)pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenoxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenoxy)pentan-1-amine
  • 5-(2-Bromophenoxy)pentan-1-amine
  • 5-(3-Chlorophenoxy)pentan-1-amine

Uniqueness

5-(3-Bromophenoxy)pentan-1-amine is unique due to the specific position of the bromine atom on the phenoxy ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-(3-bromophenoxy)pentan-1-amine

InChI

InChI=1S/C11H16BrNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2

InChI Key

GAIGDWVVDOWCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCCN

Origin of Product

United States

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